molecular formula C14H14ClN3O2S B11171989 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B11171989
M. Wt: 323.8 g/mol
InChI Key: KVUCOUVPFWSUGP-UHFFFAOYSA-N
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Description

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}OXOLANE-2-CARBOXAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a thiadiazole ring, and an oxolane carboxamide moiety. Thiadiazole derivatives are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties .

Preparation Methods

The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}OXOLANE-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}OXOLANE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}OXOLANE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}OXOLANE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes like carbonic anhydrase, which is involved in various physiological processes. The compound’s antiviral activity may be attributed to its ability to interfere with viral replication by targeting viral enzymes or proteins .

Comparison with Similar Compounds

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}OXOLANE-2-CARBOXAMIDE can be compared with other thiadiazole derivatives, such as:

Properties

Molecular Formula

C14H14ClN3O2S

Molecular Weight

323.8 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C14H14ClN3O2S/c15-10-5-3-9(4-6-10)8-12-17-18-14(21-12)16-13(19)11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,16,18,19)

InChI Key

KVUCOUVPFWSUGP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl

solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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